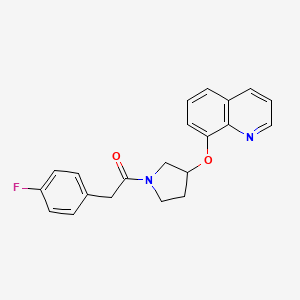

2-(4-Fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O2/c22-17-8-6-15(7-9-17)13-20(25)24-12-10-18(14-24)26-19-5-1-3-16-4-2-11-23-21(16)19/h1-9,11,18H,10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIONGCXGNNHVAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Fluorophenyl Intermediate:

Quinolin-8-yloxy Intermediate Synthesis: The quinolin-8-yloxy group is synthesized separately, often through nucleophilic substitution reactions.

Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the quinolin-8-yloxy intermediate using a pyrrolidin-1-yl ethanone linker under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.

Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolin-8-yloxy moiety may play a crucial role in binding to these targets, while the fluorophenyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The target compound is distinguished by its pyrrolidine-quinoline-fluorophenyl architecture. Key analogs and their differences include:

Table 1: Structural Comparison

Key Observations :

- The quinolin-8-yloxy group in the target compound introduces a rigid, planar aromatic system absent in simpler pyrrolidine analogs like 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one . This likely enhances π-π stacking interactions in biological targets.

- Fluorophenyl groups are common across analogs, contributing to metabolic stability and lipophilicity .

- Triazole- and pyrazoline-containing analogs (e.g., ) exhibit nitrogen-rich cores, which may improve solubility but reduce steric bulk compared to the target’s pyrrolidine-quinoline system.

Physicochemical Properties

- Sulfonyl-containing triazole analogs (e.g., ) may exhibit better solubility due to polar sulfonyl groups.

- Stability: Fluorinated aromatic systems (common in all compounds) resist oxidative metabolism, enhancing plasma half-life . The rigid quinoline group in the target compound may further reduce conformational flexibility, improving thermal stability.

Biological Activity

2-(4-Fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a fluorophenyl group and a quinolin-8-yloxy moiety, which suggest possible interactions with various biological targets. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 350.4 g/mol. Its structural components are critical for its biological activity, particularly the presence of the fluorine atom, which can enhance lipophilicity and receptor binding affinity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.4 g/mol |

| CAS Number | 1902980-00-0 |

Pharmacological Effects

The biological activity of this compound has been investigated through various studies, revealing potential applications in several therapeutic areas:

- Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit anticancer properties, possibly through the inhibition of key signaling pathways involved in tumor growth and metastasis.

- Antimicrobial Properties : The quinoline derivatives have shown antibacterial and antifungal activities, suggesting that the compound may possess similar properties. The presence of the pyrrolidine ring enhances its interaction with microbial targets.

- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective capabilities, indicating that this compound might be beneficial in treating neurodegenerative diseases.

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific biological macromolecules, such as proteins and nucleic acids. Techniques such as molecular docking and in vitro assays are crucial for elucidating these interactions.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Studies have shown that modifications to the fluorophenyl and quinoline groups can significantly alter the potency and selectivity of the compound against various biological targets.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Methylquinoline | Structure | Antimicrobial, anticancer |

| 3-(Pyrrolidin-1-yl)quinoline | Structure | Potential neuroprotective effects |

| 1H-Pyrrole | Structure | Limited activity |

Case Studies

Several case studies have highlighted the potential of compounds similar to this compound:

- Antitumor Activity : A study demonstrated that a related compound inhibited growth in various cancer cell lines through apoptosis induction.

- Neuroprotection : Research indicated that derivatives could protect neuronal cells from oxidative stress, suggesting therapeutic potential in Alzheimer's disease models.

- Antimicrobial Efficacy : In vitro tests showed significant inhibition against bacterial strains, supporting further exploration for antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.